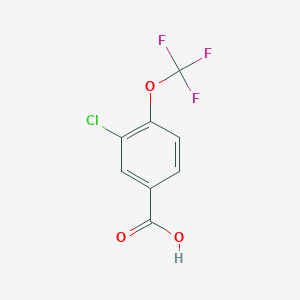

3-Chloro-4-(trifluoromethoxy)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O3/c9-5-3-4(7(13)14)1-2-6(5)15-8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGVQWEOEEXGRSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378744 | |

| Record name | 3-Chloro-4-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158580-93-9 | |

| Record name | 3-Chloro-4-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4-(trifluoromethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-4-(trifluoromethoxy)benzoic acid (CAS: 158580-93-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-4-(trifluoromethoxy)benzoic acid, a halogenated aromatic carboxylic acid of interest in pharmaceutical and chemical research. This document consolidates available physicochemical data, outlines a representative synthetic protocol, and discusses its potential applications, with a focus on its role as a building block in medicinal chemistry.

Core Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄ClF₃O₃ | [2][3] |

| Molecular Weight | 240.56 g/mol | [2][4][5] |

| Melting Point | 108-110 °C | [6] |

| Boiling Point | 258.9 °C at 760 mmHg | [7][8] |

| Solubility | Soluble in organic solvents; moderately soluble in water. | [1] |

| Appearance | White to off-white crystal powder | [1][7] |

Synthesis and Purification

Experimental Protocol: Representative Synthesis

Reaction: Williamson Ether Synthesis followed by Hydrolysis.

This proposed two-step synthesis involves the reaction of a substituted phenol with a chlorobenzonitrile, followed by hydrolysis of the nitrile to a carboxylic acid.

Materials:

-

4-Chloro-3-cyanophenol

-

Trifluoromethyl iodide

-

Potassium carbonate

-

Dimethylformamide (DMF)

-

Sodium hydroxide

-

Hydrochloric acid

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Step 1: Synthesis of 3-Chloro-4-(trifluoromethoxy)benzonitrile

-

To a solution of 4-chloro-3-cyanophenol (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C and bubble trifluoromethyl iodide gas through the solution for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-chloro-4-(trifluoromethoxy)benzonitrile.

Step 2: Hydrolysis to this compound

-

Dissolve the crude 3-chloro-4-(trifluoromethoxy)benzonitrile in a mixture of ethanol and water.

-

Add sodium hydroxide (3 equivalents) and heat the mixture to reflux for 4-6 hours.

-

Monitor the hydrolysis by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with concentrated hydrochloric acid.

-

The product will precipitate out of the solution.

-

Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Purification Protocol

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to afford a high-purity crystalline solid.

Caption: Representative synthetic workflow for this compound.

Applications in Research and Drug Development

This compound serves as a valuable building block in pharmaceutical research and development. Its utility is highlighted in its application as a reactant in the synthesis of therapeutic compounds.

A notable application is its use in the preparation of muscarinic receptor modulators, as mentioned in patent literature.[9] Muscarinic receptors are implicated in a variety of physiological processes, and their modulation is a key strategy in the treatment of psychiatric and neurological conditions.[9]

While detailed biological activity data for this compound itself is not publicly available, its role as a precursor suggests that the trifluoromethoxy and chloro-substituted phenyl moiety is a desirable pharmacophore for incorporation into more complex drug candidates. The trifluoromethoxy group, in particular, is known to enhance metabolic stability and cell permeability of drug molecules.

Due to the lack of specific biological data for this compound, a signaling pathway diagram cannot be generated at this time. Further research is required to elucidate its specific biological targets and mechanisms of action.

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[8] All handling should be performed in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. Synthesis and Biological Evaluation of Newly Synthesized Flavones – Oriental Journal of Chemistry [orientjchem.org]

- 2. 3-Chloro-4-(2,2,2-trifluoroethoxy)benzoic acid | C9H6ClF3O3 | CID 58149887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. parchem.com [parchem.com]

- 4. Design, synthesis, and pharmacological evaluation of novel M4 muscarinic receptor positive allosteric modulators for schizophrenia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN102766043B - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid - Google Patents [patents.google.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Hybrid Allosteric Modulators of M1 Muscarinic Receptors Enhance Acetylcholine Efficacy and Decrease Locomotor Activity and Turning Behaviors in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ossila.com [ossila.com]

- 9. 158580-93-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

physical and chemical properties of 3-Chloro-4-(trifluoromethoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-(trifluoromethoxy)benzoic acid is a halogenated aromatic carboxylic acid of interest in medicinal chemistry and drug discovery. The presence of the trifluoromethoxy group is known to enhance metabolic stability and lipophilicity, potentially improving the pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, drawing from available data and predictive models.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some experimental data is available for similar compounds, many of the values for the title compound are predicted and await experimental verification.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 158580-93-9 | [1][2] |

| Molecular Formula | C₈H₄ClF₃O₃ | [2] |

| Molecular Weight | 240.56 g/mol | [2] |

| Appearance | Off-white solid (Predicted) | N/A |

| Melting Point | 155.0-164.0 °C (for 3-chloro-4-(trifluoromethyl)benzoic acid) | [3] |

| Boiling Point | Predicted to be high | N/A |

| pKa | Predicted to be acidic | N/A |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. Limited solubility in water. | N/A |

Table 2: Spectral Data (Predicted and Inferred from Similar Compounds)

| Technique | Predicted/Inferred Data |

| ¹H NMR | Aromatic protons expected in the range of 7.5-8.5 ppm. The carboxylic acid proton would appear as a broad singlet at >10 ppm. |

| ¹³C NMR | Aromatic carbons expected between 120-140 ppm. The carbonyl carbon of the carboxylic acid would be significantly downfield (>165 ppm). |

| Infrared (IR) | Characteristic peaks expected for O-H stretching of the carboxylic acid (broad, ~2500-3300 cm⁻¹), C=O stretching (~1700 cm⁻¹), C-O stretching (~1300 cm⁻¹), and C-F stretching (~1100-1200 cm⁻¹). |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ or [M-H]⁻ would be expected. Fragmentation may involve the loss of COOH, OCF₃, and Cl. |

Experimental Protocols

Synthesis

A plausible synthetic route to this compound could involve the oxidation of a corresponding toluene derivative.

Workflow for a Potential Synthesis:

Protocol:

-

Oxidation: 3-Chloro-4-(trifluoromethoxy)toluene would be dissolved in a suitable solvent, such as acetic acid or a mixture of acetone and water. A strong oxidizing agent like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) would be added portion-wise while monitoring the reaction temperature. The reaction mixture would be heated to drive the reaction to completion.

-

Work-up: Upon completion, the reaction mixture would be cooled, and the excess oxidizing agent quenched (e.g., with sodium bisulfite for KMnO₄). The mixture would then be filtered to remove any inorganic precipitates.

-

Acidification and Extraction: The filtrate would be acidified with a strong acid, such as hydrochloric acid, to precipitate the carboxylic acid. The product would then be extracted into an organic solvent like ethyl acetate.

-

Purification: The organic layer would be washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent removed under reduced pressure. The crude product could be further purified by recrystallization from a suitable solvent system or by column chromatography.

Purity Determination

The purity of the synthesized this compound can be assessed using standard analytical techniques.

Workflow for Purity Analysis:

Protocols:

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method could be developed using a C18 column. The mobile phase would likely consist of a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to ensure the protonation of the carboxylic acid. Detection would be performed using a UV detector at a wavelength where the compound exhibits strong absorbance.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃. The absence of impurity peaks would indicate high purity.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would provide an accurate mass measurement, confirming the elemental composition of the compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the specific biological activities or associated signaling pathways of this compound. However, the trifluoromethoxy group is a key structural motif in many biologically active compounds, where it often serves to enhance metabolic stability and cell permeability.

Given its structure as a substituted benzoic acid, it could be hypothesized that this compound or its derivatives might be investigated as:

-

Enzyme inhibitors: The carboxylic acid moiety could interact with the active sites of various enzymes.

-

Receptor ligands: The substituted aromatic ring could serve as a scaffold for designing ligands that bind to specific receptors.

Further research, including high-throughput screening and target-based assays, is required to elucidate any potential biological effects and the underlying mechanisms of action.

Conclusion

This compound is a chemical entity with potential applications in drug discovery, largely inferred from the known benefits of the trifluoromethoxy group. This guide has summarized the available, albeit limited, physical and chemical data for this compound and has proposed logical experimental protocols for its synthesis and analysis. A significant gap in knowledge exists regarding its biological activity and mechanism of action, representing an open area for future research and exploration by scientists in the field.

References

3-Chloro-4-(trifluoromethoxy)benzoic acid molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Chloro-4-(trifluoromethoxy)benzoic acid, a fluorinated benzoic acid derivative of significant interest in medicinal chemistry and drug discovery. This document outlines its molecular structure, physicochemical properties, and its role as a key building block in the synthesis of complex active pharmaceutical ingredients (APIs).

Core Molecular and Physical Properties

This compound is a substituted aromatic carboxylic acid. The presence of both a chloro and a trifluoromethoxy group on the benzoic acid scaffold significantly influences its electronic properties and lipophilicity, making it a valuable component for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented below. It should be noted that while fundamental identifiers are well-established, detailed experimental physical property data is not widely available in public literature.

| Property | Value |

| Molecular Formula | C₈H₄ClF₃O₃ |

| Molecular Weight | 240.56 g/mol |

| CAS Number | 158580-93-9 |

| Melting Point | Data not available in public domain |

| Boiling Point | Data not available in public domain |

| Solubility | Data not available in public domain |

| pKa | Data not available in public domain |

Molecular Structure

The structure of this compound is defined by a central benzene ring functionalized with a carboxylic acid group, a chlorine atom at position 3, and a trifluoromethoxy group at position 4.

Caption: 2D molecular structure of this compound.

Synthesis and Experimental Protocols

General Synthetic Strategy

The synthesis would likely start from a more readily available substituted benzene derivative, such as 3-chloro-4-hydroxybenzoic acid or a related precursor. The key step would be the introduction of the trifluoromethoxy group.

Hypothetical Experimental Protocol (Illustrative)

-

Starting Material: 3-chloro-4-hydroxybenzoic acid methyl ester. The ester group serves as a protecting group for the carboxylic acid to prevent unwanted side reactions.

-

Trifluoromethoxylation: The protected starting material would be deprotonated with a suitable base (e.g., potassium carbonate) to form a phenoxide. This intermediate would then be reacted with a trifluoromethylating agent, such as trifluoromethyl triflate (CF₃SO₃CF₃) or a combination of a fluoride source and a C1 electrophile under conditions that favor O-trifluoromethylation. This is often the most challenging step and may require specific catalysts or reaction conditions.

-

Hydrolysis: The resulting methyl 3-chloro-4-(trifluoromethoxy)benzoate would then be hydrolyzed, typically under basic conditions (e.g., using sodium hydroxide in a methanol/water mixture) followed by acidic workup (e.g., with HCl), to yield the final product, this compound.

-

Purification: The crude product would be purified by recrystallization from an appropriate solvent system or by column chromatography to achieve the desired purity for subsequent applications.

Disclaimer: This is a generalized, hypothetical protocol. Actual synthesis would require experimental optimization and safety assessments.

Application in Drug Discovery and Development

This compound is primarily utilized as a building block in the synthesis of more complex molecules with potential therapeutic applications. The trifluoromethoxy group is a bioisostere of other functional groups and is known to enhance metabolic stability, increase lipophilicity, and modulate the pKa of nearby functional groups, which can lead to improved cell permeability and target binding affinity.

A notable application of this compound is in the synthesis of muscarinic receptor modulators. For instance, it has been cited as a reactant in the preparation of M4 muscarinic receptor modulators, which are being investigated for the treatment of psychiatric and neurological conditions such as schizophrenia.[1]

The general workflow for utilizing a building block like this compound in a drug discovery program is illustrated in the diagram below.

Caption: Workflow for the use of a chemical building block in drug discovery.

References

A Technical Guide to the Solubility of 3-Chloro-4-(trifluoromethoxy)benzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloro-4-(trifluoromethoxy)benzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the solubility of this compound in different organic solvents is crucial for its synthesis, purification, and formulation development. This document presents available solubility data, detailed experimental protocols for solubility determination, and a visualization of a relevant synthetic pathway.

Solubility Data

The following table summarizes the anticipated and known qualitative solubility, providing a baseline for solvent selection in experimental work.

| Solvent Class | Solvent | Chemical Formula | Anticipated/Reported Solubility |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Slightly Soluble[1] |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Likely Soluble | |

| Acetone | (CH₃)₂CO | Likely Soluble | |

| Polar Protic | Methanol | CH₃OH | Slightly Soluble[1] |

| Ethanol | C₂H₅OH | Likely Soluble | |

| Ester | Ethyl Acetate | CH₃COOC₂H₅ | Moderately Soluble |

| Chlorinated | Dichloromethane (DCM) | CH₂Cl₂ | Sparingly Soluble |

| Aromatic | Toluene | C₇H₈ | Sparingly Soluble |

Note: "Likely Soluble," "Moderately Soluble," and "Sparingly Soluble" are estimations based on the expected behavior of similar aromatic carboxylic acids and require experimental verification.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The following gravimetric method is a reliable approach for determining the solubility of a solid compound like this compound in various organic solvents at a specific temperature.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance (readable to ±0.1 mg)

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed vials

-

Drying oven

Procedure:

-

Sample Preparation: Accurately weigh an excess amount of this compound into a series of glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached. The agitation should be continuous to facilitate dissolution.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed evaporating dish or vial. This step is critical to remove any undissolved solid particles.

-

Solvent Evaporation: Accurately weigh the filtered saturated solution. Place the evaporating dish or vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-60 °C) until a constant weight is achieved.

-

Mass Determination: After complete evaporation of the solvent, accurately weigh the evaporating dish or vial containing the dried solute.

-

Calculation: The solubility can be calculated in various units, such as g/100 mL or mol/L, using the following formulas:

-

Solubility ( g/100 mL): (Mass of dried solute / Volume of solvent used) x 100

-

Solubility (mol/L): (Mass of dried solute / Molecular weight of solute) / (Volume of solvent used in L)

-

Safety Precautions:

-

All experimental work should be conducted in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

-

Refer to the Safety Data Sheets (SDS) for this compound and all solvents used for specific handling and disposal instructions.

Synthetic Pathway Visualization

The synthesis of this compound and its derivatives often involves multiple steps. The following diagram illustrates a general synthetic workflow for the preparation of a related compound, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-benzoic acid, which involves a salt formation step followed by a condensation reaction and finally acidification. This provides a logical representation of the chemical transformations involved in synthesizing such molecules.

Caption: Synthetic workflow for a substituted benzoic acid.

This guide provides foundational knowledge on the solubility of this compound. For specific applications, it is highly recommended that researchers perform experimental solubility determinations using the protocol outlined above to obtain precise quantitative data in their solvent systems of interest.

References

Navigating the Synthesis Landscape: A Technical Guide to 3-Chloro-4-(trifluoromethoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling procedures, and toxicological profile of 3-Chloro-4-(trifluoromethoxy)benzoic acid, a key building block in modern medicinal chemistry and materials science. This document is intended to equip researchers, scientists, and drug development professionals with the essential information to handle this compound safely and effectively in a laboratory setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior and for designing appropriate experimental and storage conditions.

| Property | Value |

| CAS Number | 158580-93-9 |

| Molecular Formula | C8H4ClF3O3 |

| Appearance | Solid |

Data sourced from supplier Safety Data Sheets.

Hazard Identification and Classification

This compound is classified as a hazardous substance. A summary of its GHS hazard statements is provided in Table 2.

| Hazard Class | Hazard Statement |

| Skin Irritation | H315: Causes skin irritation.[1] |

| Eye Irritation | H319: Causes serious eye irritation.[1] |

| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation.[1] |

GHS classification according to supplier Safety Data Sheets.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is paramount when working with this compound. The following sections detail the necessary precautions for handling, storage, and emergency situations.

Personal Protective Equipment (PPE)

A diagram illustrating the required personal protective equipment for handling this compound is provided below.

Caption: Required Personal Protective Equipment (PPE) for handling this compound.

Engineering Controls

Proper engineering controls are crucial to minimize exposure.

Caption: Essential engineering controls for a safe laboratory environment.

Storage Requirements

Correct storage is vital to maintain the stability and integrity of the compound.

-

Storage Conditions : Store in a cool, dry, and well-ventilated area.[1]

-

Containers : Keep containers tightly sealed and store in the original container.[1]

-

Incompatible Materials : Store away from incompatible materials and foodstuff containers.[1] Although specific incompatibilities are not listed as "None known" in one source, it is good practice to avoid strong oxidizing agents.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

The following table summarizes the recommended first-aid procedures.

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove person to fresh air and keep comfortable for breathing.[1][2] Call a POISON CENTER or doctor if you feel unwell.[1] |

| Skin Contact | Take off contaminated clothing and wash it before reuse.[1][2] Wash with plenty of water.[1][2] If skin irritation occurs: Get medical advice/attention.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] If eye irritation persists: Get medical advice/attention.[1] |

| Ingestion | The material has NOT been classified as "harmful by ingestion".[1] However, good hygiene practice dictates seeking medical attention if ingested. |

Spill Response Workflow

A logical workflow for responding to a spill is outlined below.

Caption: Step-by-step workflow for responding to a spill of this compound.

Toxicological Information

The toxicological properties of this compound have not been exhaustively investigated. The available information from safety data sheets indicates the following:

-

Acute Toxicity : The material is not thought to produce adverse health effects or irritation of the respiratory tract.[1] It has not been classified as harmful by ingestion.[1]

-

Skin Contact : It is not thought to produce adverse health effects or skin irritation following contact.[1]

-

Eye Contact : This material can cause eye irritation and damage in some individuals.[1]

-

Chronic Exposure : Long-term exposure is not thought to produce chronic adverse health effects.[1] However, as a matter of good laboratory practice, all routes of exposure should be minimized.[1]

Experimental Protocols and Signaling Pathways

Currently, there is no publicly available, detailed experimental protocol specifically for the handling and use of this compound beyond the general guidelines provided in safety data sheets. Similarly, as a chemical intermediate, it is not typically associated with specific biological signaling pathways. Researchers incorporating this compound into novel molecules will need to assess the biological activity and potential pathway interactions of the final products.

Disclaimer: This guide is intended for informational purposes only and should not be substituted for a comprehensive risk assessment conducted by qualified professionals. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

Spectroscopic Data Analysis of 3-Chloro-4-(trifluoromethoxy)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 3-Chloro-4-(trifluoromethoxy)benzoic acid. These predictions are based on the known spectral characteristics of substituted benzoic acids, specifically those containing chloro and trifluoromethoxy functional groups.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13 | Singlet (broad) | 1H | -COOH |

| ~8.2 | Doublet | 1H | Ar-H ortho to -COOH |

| ~8.0 | Doublet of doublets | 1H | Ar-H ortho to -Cl and meta to -COOH |

| ~7.6 | Doublet | 1H | Ar-H ortho to -OCF₃ and meta to -COOH |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | -COOH |

| ~150 (quartet, J ≈ 2 Hz) | C-OCF₃ |

| ~134 | C-Cl |

| ~132 | Ar-CH |

| ~131 | Ar-C-COOH |

| ~128 | Ar-CH |

| ~122 | Ar-CH |

| ~120 (quartet, J ≈ 258 Hz) | -OCF₃ |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |

| 1680-1710 | Strong | C=O stretch (Carboxylic acid) |

| 1450-1600 | Medium-Strong | C=C stretch (Aromatic ring) |

| 1200-1300 | Strong | C-O stretch (Carboxylic acid) |

| 1100-1250 | Strong | C-F stretch (Trifluoromethoxy group) |

| 700-850 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 240/242 | High | [M]⁺ (Molecular ion, showing 3:1 ratio for ³⁵Cl/³⁷Cl isotopes) |

| 223/225 | Medium | [M-OH]⁺ |

| 195/197 | Medium | [M-COOH]⁺ |

| 127 | High | [C₆H₄OCl]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Chemical shifts are referenced to the residual solvent peak.

2. Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment (or pure KBr pellet). The resulting spectrum will show the infrared absorption of the sample.

3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer, typically coupled with a chromatographic separation method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct analysis, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.

-

Data Acquisition (Electron Ionization - EI for GC-MS):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 50-500.

-

Source Temperature: 200-250 °C.

-

-

Data Processing: The mass spectrum is generated by plotting the relative abundance of ions against their mass-to-charge ratio (m/z).

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Synthesis of 3-Chloro-4-(trifluoromethoxy)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the known and potential synthesis routes for 3-Chloro-4-(trifluoromethoxy)benzoic acid, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document provides a comprehensive overview of the synthetic pathways, including detailed experimental protocols adapted from analogous transformations, and presents quantitative data in structured tables for easy comparison. Visual diagrams of the synthetic routes are provided to facilitate understanding.

Introduction

This guide outlines three potential synthetic pathways, with the first route being the most substantiated by available literature on a direct precursor.

Proposed Synthesis Routes

Three primary retrosynthetic approaches have been identified for the synthesis of this compound.

Route 1: From 3-Chloro-4-(trifluoromethoxy)aniline (Most Evidenced Route)

This route commences with the commercially available or synthetically accessible 3-Chloro-4-(trifluoromethoxy)aniline. The synthesis proceeds through the formation of a benzonitrile intermediate, which is then hydrolyzed to the final carboxylic acid. A publication abstract confirms the synthesis of the key benzonitrile intermediate from the corresponding aniline, making this the most credible pathway.

The logical workflow for this route is as follows:

Caption: Synthesis of the target compound from the corresponding aniline via a Sandmeyer reaction.

Step 1: Diazotization of 3-Chloro-4-(trifluoromethoxy)aniline

-

In a reaction vessel, dissolve 3-Chloro-4-(trifluoromethoxy)aniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Sandmeyer Reaction for Cyanation

-

In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until the evolution of nitrogen gas ceases.

-

Cool the mixture and extract the product with an organic solvent (e.g., toluene).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 3-Chloro-4-(trifluoromethoxy)benzonitrile.

Step 3: Hydrolysis of 3-Chloro-4-(trifluoromethoxy)benzonitrile

-

To the crude benzonitrile, add a mixture of concentrated sulfuric acid and water.

-

Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and pour it onto ice.

-

The solid precipitate of this compound is collected by filtration.

-

Wash the solid with cold water and dry.

-

Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

| Route 1 | Reagents and Conditions | Yield (Estimated) | Purity (Estimated) |

| Diazotization | 3-Chloro-4-(trifluoromethoxy)aniline, NaNO₂, HCl, 0-5 °C | - | - |

| Cyanation | Diazonium salt, CuCN, NaCN, 50-60 °C | 70-80% | >95% (after purification) |

| Hydrolysis | 3-Chloro-4-(trifluoromethoxy)benzonitrile, H₂SO₄, H₂O, reflux | 85-95% | >98% (after recrystallization) |

| Overall | 59-76% |

Route 2: Ortho-lithiation of 1-Chloro-2-(trifluoromethoxy)benzene

This approach utilizes the commercially available 1-Chloro-2-(trifluoromethoxy)benzene as the starting material. The key step is a directed ortho-lithiation, where the trifluoromethoxy group is expected to direct the lithiation to the adjacent position, followed by carboxylation with carbon dioxide.

Caption: Synthesis via ortho-lithiation and subsequent carboxylation.

-

Dissolve 1-Chloro-2-(trifluoromethoxy)benzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes, maintaining the temperature at -78 °C.

-

Stir the mixture at this temperature for 1-2 hours.

-

Quench the reaction by adding an excess of solid carbon dioxide (dry ice).

-

Allow the mixture to warm to room temperature.

-

Add water and acidify with hydrochloric acid.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

| Route 2 | Reagents and Conditions | Yield (Estimated) | Purity (Estimated) |

| Ortho-lithiation & Carboxylation | 1-Chloro-2-(trifluoromethoxy)benzene, n-BuLi, CO₂, THF, -78 °C | 50-70% | >97% (after purification) |

Route 3: Friedel-Crafts Acylation followed by Haloform Reaction

This route also starts with 1-Chloro-2-(trifluoromethoxy)benzene. A Friedel-Crafts acylation introduces an acetyl group, which is then converted to the carboxylic acid via a haloform reaction. The regioselectivity of the Friedel-Crafts acylation is a critical factor in this pathway. The trifluoromethoxy group is an ortho, para-director, and the chlorine is also an ortho, para-director. Steric hindrance might favor acylation at the para position to the trifluoromethoxy group.

A Technical Guide to 3-Chloro-4-(trifluoromethoxy)benzoic Acid for Researchers and Drug Development Professionals

An In-depth Examination of a Key Building Block in Targeted Protein Degradation

Introduction

3-Chloro-4-(trifluoromethoxy)benzoic acid is a halogenated aromatic carboxylic acid that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a chloro group and a trifluoromethoxy group, imparts specific physicochemical properties that are of interest for the development of novel therapeutics. Notably, this compound is frequently categorized as a "protein degrader building block," indicating its primary utility in the synthesis of proteolysis-targeting chimeras (PROTACs) and other molecules designed for targeted protein degradation. This guide provides a comprehensive overview of its commercial availability, potential synthetic applications, and the broader context of its role in drug development.

Commercial Availability

This compound (CAS Number: 158580-93-9) is readily available from a variety of commercial suppliers. For researchers and drug development professionals, sourcing high-purity starting materials is a critical first step. The following table summarizes key information from several suppliers.

| Supplier | Purity | Available Quantities | Additional Information |

| Apollo Scientific | 97% | 1g, 5g, 25g, 50g, 100g | MDL Number: MFCD01631556.[1] |

| Parchem | Not specified | Bulk and R&D quantities | Specialty chemical supplier. |

| [Supplier from Search Result 2] | min 98% | 100g | Product Family: Protein Degrader Building Blocks.[2] |

| Reagentia | Not specified | 1g, 5g, 10g, 25g | - |

| SynQuest Labs | 97% | Not specified | Product Number: 2621-7-X0. |

Role in Targeted Protein Degradation

The primary application of this compound is in the construction of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate specific proteins of interest (POIs), which are often implicated in disease. They consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

This compound can be incorporated into the PROTAC structure, typically as part of the linker or as a precursor to the POI-binding ligand. The carboxylic acid group provides a convenient handle for chemical modification, most commonly through amide bond formation, to connect to other components of the PROTAC. The chloro and trifluoromethoxy substituents can influence the molecule's overall properties, including its binding affinity, selectivity, cell permeability, and metabolic stability.

Signaling Pathway and Experimental Workflow

While this compound is not known to be directly involved in a specific signaling pathway, its application in PROTACs places it at the heart of the engineered ubiquitin-proteasome pathway for targeted protein degradation. The following diagram illustrates this workflow.

References

An In-depth Technical Guide to the Reactivity and Stability of 3-Chloro-4-(trifluoromethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-(trifluoromethoxy)benzoic acid is a halogenated aromatic carboxylic acid of significant interest in synthetic and medicinal chemistry. Its unique substitution pattern, featuring a chlorine atom, a trifluoromethoxy group, and a carboxylic acid moiety, imparts a distinct combination of steric and electronic properties. This guide provides a comprehensive overview of the reactivity and stability of this compound, intended to inform its handling, storage, and application in research and development, particularly in the context of drug discovery. The trifluoromethoxy group is a valuable substituent in medicinal chemistry as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3][4][5]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₄ClF₃O₃ | [6] |

| Molecular Weight | 240.57 g/mol | [6] |

| CAS Number | 158580-93-9 | [6] |

| Appearance | White to off-white crystalline powder | Generic SDS |

| Melting Point | Not available in searched documents | |

| Boiling Point | Not available in searched documents | |

| Solubility | Insoluble in water | Generic SDS |

Stability Profile

This compound is generally considered stable under standard laboratory conditions. However, its stability can be influenced by temperature, light, and pH.

Thermal Stability

Experimental Protocol for Thermal Gravimetric Analysis (TGA):

A standard method to determine the thermal stability of a compound like this compound is through Thermogravimetric Analysis (TGA).[8][9][10][11]

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative decomposition.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 600 °C).

-

Data Acquisition: The instrument records the mass of the sample as a function of temperature.

-

Analysis: The resulting TGA curve is analyzed to identify the onset temperature of decomposition, which is a key indicator of thermal stability.

Photostability

Specific photostability studies on this compound are not available in the reviewed literature. However, aromatic compounds, particularly those with electron-withdrawing groups, can be susceptible to photodegradation.

Experimental Protocol for Photostability Testing (ICH Q1B Guidelines):

The photostability of a chemical compound is typically assessed following the ICH Q1B guidelines.[12][13][14][15][16]

-

Sample Preparation: Samples of the solid compound and/or a solution in a suitable solvent are placed in chemically inert, transparent containers. A dark control sample, protected from light (e.g., with aluminum foil), is prepared for comparison.

-

Light Exposure: The samples are exposed to a light source that produces an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

-

Analysis: After exposure, the samples are analyzed for any degradation using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). The results are compared with the dark control to quantify the extent of photodegradation.

Hydrolytic Stability

The ester and amide derivatives of carboxylic acids are susceptible to hydrolysis. While the carboxylic acid group itself is stable, the overall stability of formulations or derivatives in aqueous media at different pH values should be considered.

Experimental Protocol for Determining Hydrolysis Rate Constants:

The rate of hydrolysis can be determined by monitoring the disappearance of the compound over time in aqueous solutions at different pH values (e.g., pH 4, 7, and 9) and temperatures.[17][18][19][20]

-

Solution Preparation: Prepare buffered aqueous solutions at the desired pH values.

-

Reaction Initiation: Dissolve a known concentration of this compound in the buffered solutions and maintain them at a constant temperature.

-

Sampling and Analysis: At various time intervals, aliquots are withdrawn from the solutions and the concentration of the remaining compound is determined using a suitable analytical technique like HPLC.

-

Data Analysis: The rate constants for hydrolysis are calculated from the change in concentration over time.

Reactivity Profile

The reactivity of this compound is dictated by its three key functional components: the carboxylic acid group, the aromatic ring, and the chloro and trifluoromethoxy substituents.

Reactions of the Carboxylic Acid Group

The carboxylic acid group is the most reactive site for many common organic transformations:

-

Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.

-

Amide Formation: Can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine to form an amide.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactions of the Aromatic Ring

The aromatic ring can undergo electrophilic aromatic substitution. The directing effects of the substituents are crucial in determining the position of substitution.

-

The carboxylic acid group is a deactivating, meta-directing group.

-

The chlorine atom is a deactivating, ortho-, para-directing group.

-

The trifluoromethoxy group is a strongly deactivating, meta-directing group due to the powerful electron-withdrawing nature of the fluorine atoms.

The overall reactivity of the ring towards electrophiles is significantly reduced due to the presence of three deactivating groups. Nitration, for example, would require harsh conditions.

Incompatible Materials

Based on general chemical principles and safety data sheets, this compound is incompatible with:

-

Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.

-

Strong Bases: Will readily deprotonate the carboxylic acid in an exothermic reaction.

Synthesis Pathway

A common synthetic route to this compound involves the reaction of a substituted toluene with a strong oxidizing agent. The following diagram illustrates a typical synthesis workflow.

Experimental Protocol for Synthesis:

A detailed experimental protocol for a similar synthesis is described in various patents.[6] The general procedure involves the oxidation of the corresponding toluene derivative.

-

Reaction Setup: A solution of 3-chloro-4-(trifluoromethoxy)toluene is prepared in a suitable solvent system, such as a mixture of pyridine and water.

-

Oxidation: Potassium permanganate is added portion-wise to the solution at an elevated temperature (e.g., reflux). The reaction progress is monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled, and the excess potassium permanganate is quenched (e.g., with sodium bisulfite). The manganese dioxide byproduct is removed by filtration.

-

Isolation: The filtrate is acidified with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid product.

-

Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent.

Biological Context and Drug Development

While there is no specific information in the searched literature about the direct involvement of this compound in biological signaling pathways, fluorinated benzoic acids are an important class of compounds in drug discovery. The incorporation of fluorine and fluorine-containing groups like trifluoromethoxy can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[1][2][3][4][5] For instance, some tricyclic benzoic acid derivatives have been investigated as inhibitors of the FTO demethylase, which is implicated in acute myeloid leukemia.[21]

The logical relationship for considering this compound in a drug discovery program is outlined below.

Conclusion

This compound is a stable compound under normal storage conditions but is reactive towards strong bases and oxidizing agents. Its primary reactivity stems from the carboxylic acid group, which can be readily derivatized. The aromatic ring is deactivated towards electrophilic substitution. While specific quantitative stability data is limited, this guide provides the necessary theoretical background and experimental frameworks for its safe handling and effective use in research and development. Its utility as a building block in medicinal chemistry is underscored by the beneficial properties imparted by the trifluoromethoxy group.

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. jelsciences.com [jelsciences.com]

- 6. CN102766043B - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 9. etamu.edu [etamu.edu]

- 10. epfl.ch [epfl.ch]

- 11. youtube.com [youtube.com]

- 12. q1scientific.com [q1scientific.com]

- 13. ema.europa.eu [ema.europa.eu]

- 14. database.ich.org [database.ich.org]

- 15. researchgate.net [researchgate.net]

- 16. ikev.org [ikev.org]

- 17. web.viu.ca [web.viu.ca]

- 18. nitt.edu [nitt.edu]

- 19. youtube.com [youtube.com]

- 20. Calculated third order rate constants for interpreting the mechanisms of hydrolyses of chloroformates, carboxylic Acid halides, sulfonyl chlorides and phosphorochloridates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Ascendant Role of Trifluoromethoxy-Substituted Benzoic Acids in Modern Drug Discovery: A Technical Overview

For Immediate Release

In the ever-evolving landscape of pharmaceutical research, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (-OCF₃) group, when appended to a benzoic acid scaffold, imparts a unique combination of physicochemical properties that are increasingly being leveraged to design novel therapeutic agents with enhanced biological activity, improved pharmacokinetic profiles, and reduced off-target effects. This technical guide provides an in-depth exploration of the potential biological activities of trifluoromethoxy-substituted benzoic acids, tailored for researchers, scientists, and drug development professionals.

The trifluoromethoxy group is a powerful bioisostere for other functionalities and is known to enhance lipophilicity, which can significantly improve a drug's ability to traverse cellular membranes and reach its intended biological target. Furthermore, this moiety can increase metabolic stability by shielding susceptible positions on the molecule from enzymatic degradation, thereby extending the compound's duration of action within the body. These advantageous properties have spurred extensive investigation into the therapeutic potential of trifluoromethoxy-substituted benzoic acids across a spectrum of diseases.

This guide summarizes key findings in the antibacterial, anti-inflammatory, enzyme inhibitory, and anticancer activities of these compounds, presenting quantitative data in structured tables for ease of comparison. Detailed experimental protocols for seminal assays are provided, alongside visualizations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanisms of action and evaluation methodologies.

Antibacterial Activity

Trifluoromethoxy-substituted benzoic acid derivatives have emerged as a promising class of antibacterial agents, particularly against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). The inclusion of the trifluoromethoxy group often enhances the antibacterial potency of the parent molecule.

| Compound Class | Target Organism(s) | Activity Metric (μg/mL) | Reference |

| (1,3,4-Oxadiazol-2-yl)benzamides | Methicillin-resistant S. aureus (MRSA) | MIC: as low as 0.06 | [1] |

| Pyrazole Derivatives | S. aureus, E. faecium | MIC: 0.5 - 2 | [2] |

| Salicylanilides | S. aureus | MIC: 0.25 - 64 | [3] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The antibacterial activity of trifluoromethoxy-substituted benzoic acid derivatives is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.

-

Inoculum Preparation: A pure culture of the target bacterial strain is grown overnight in a suitable broth medium. The culture is then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of a microtiter plate.

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium, such as cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. A growth control well (containing bacteria and medium but no compound) and a sterility control well (containing only medium) are also included.

-

Incubation: The microtiter plate is incubated at 35 ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: Following incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth.

Anti-inflammatory Activity

Several trifluoromethoxy-substituted benzoic acid derivatives have demonstrated potent anti-inflammatory properties. Their mechanisms of action often involve the inhibition of key enzymes in inflammatory pathways, such as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), or the modulation of inflammatory signaling cascades like the NF-κB pathway.

| Compound Class | Target/Assay | Activity Metric | Reference |

| Fluorobenzimidazoles | 5-Lipoxygenase (5-LOX) | IC₅₀: 0.9 μM | [4] |

| Fluorobenzimidazoles | Soluble Epoxide Hydrolase (sEH) | IC₅₀: ≤ 1 μM | [4] |

| 3-Amide benzoic acid derivatives | P2Y₁₄ Receptor Antagonist | IC₅₀: 1.77 nM | [5] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This widely used in vivo model assesses the anti-inflammatory activity of a compound by measuring its ability to reduce edema induced by the injection of carrageenan, an inflammatory agent.

-

Animal Preparation: Healthy rats of a specific strain and weight range are used. They are typically fasted overnight before the experiment.

-

Compound Administration: The test compound is administered orally or intraperitoneally at a predetermined dose, usually 30-60 minutes before carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

-

Induction of Edema: A solution of carrageenan (typically 1% in saline) is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The volume of the injected paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Signaling Pathway: NF-κB in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes. Some trifluoromethoxy-substituted benzoic acid derivatives may exert their anti-inflammatory effects by inhibiting this pathway.

Enzyme Inhibitory Activity

The unique electronic properties of the trifluoromethoxy group make it a valuable substituent for designing potent and selective enzyme inhibitors. Trifluoromethoxy-substituted benzoic acids have shown inhibitory activity against a range of enzymes implicated in various diseases.

| Compound Class | Target Enzyme | Activity Metric | Reference |

| Tricyclic Benzoic Acids | FTO Demethylase | Potent in vitro inhibition | [6] |

Experimental Protocol: FTO Demethylase Inhibition Assay

The fat mass and obesity-associated protein (FTO) is an N6-methyladenosine (m⁶A) RNA demethylase, and its inhibition is a potential therapeutic strategy for certain cancers.

-

Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains a buffer (e.g., HEPES), co-factors (2-oxoglutarate, (NH₄)₂Fe(SO₄)₂, ascorbic acid), a methylated RNA substrate (e.g., m⁶A-containing oligonucleotide), and the FTO enzyme.

-

Inhibitor Addition: The trifluoromethoxy-substituted benzoic acid derivatives are added at various concentrations. A control with no inhibitor and a positive control with a known FTO inhibitor are included.

-

Incubation: The reaction is incubated at room temperature for a specified period (e.g., 2 hours).

-

Detection: The demethylation activity can be measured using various methods, such as fluorescence-based assays where the demethylated RNA product binds to a fluorescent dye, or by LC-MS/MS to quantify the m⁶A levels.

-

IC₅₀ Determination: The concentration of the inhibitor that causes 50% inhibition of FTO activity (IC₅₀) is calculated from the dose-response curve.

Anticancer Activity

The antiproliferative effects of trifluoromethoxy-substituted benzoic acids have been investigated in various cancer cell lines. These compounds can induce apoptosis and inhibit cancer cell growth through different mechanisms, including the modulation of key signaling pathways.

| Compound Class | Cancer Cell Line(s) | Activity Metric (μM) | Reference |

| 4-(Trifluoromethyl)isoxazoles | MCF-7, MDA-MB-231 | IC₅₀: 35.1 - 43.4 | [7] |

| Ciprofloxacin Chalcone Hybrid | HepG2, MCF-7 | IC₅₀: 5.6 - 54 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the trifluoromethoxy-substituted benzoic acid derivatives for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

IC₅₀ Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) is determined from the dose-response curve.

Synthesis

The synthesis of trifluoromethoxy-substituted benzoic acids can be achieved through various synthetic routes. A common approach involves the introduction of the trifluoromethoxy group onto a suitable aromatic precursor, followed by modification of a functional group to the carboxylic acid. For example, 4-(trifluoromethoxy)benzonitrile can be hydrolyzed to yield 4-(trifluoromethoxy)benzoic acid. Another strategy involves the Grignard reaction of a trifluoromethoxy-substituted aryl halide with carbon dioxide.

Conclusion

Trifluoromethoxy-substituted benzoic acids represent a versatile and promising scaffold in the pursuit of novel therapeutic agents. The unique properties conferred by the trifluoromethoxy group have been shown to enhance a wide range of biological activities, from antibacterial and anti-inflammatory to enzyme inhibitory and anticancer effects. The data and protocols presented in this guide underscore the significant potential of these compounds in addressing unmet medical needs. Further exploration of their structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. Potent trifluoromethoxy, trifluoromethylsulfonyl, trifluoromethylthio and pentafluorosulfanyl containing (1,3,4-oxadiazol-2-yl)benzamides against drug-resistant Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of substituted fluorobenzimidazoles as inhibitors of 5-lipoxygenase and soluble epoxide hydrolase for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethoxy Group: A Linchpin in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethoxy (-OCF₃) group has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a comprehensive overview of the role of the trifluoromethoxy group in drug design, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Physicochemical Properties and Their Impact

The trifluoromethoxy group exerts a profound influence on a molecule's properties, primarily through its strong electron-withdrawing nature and high lipophilicity. These characteristics can be strategically leveraged to enhance a drug candidate's metabolic stability, membrane permeability, and target binding affinity.

Lipophilicity

The -OCF₃ group is one of the most lipophilic substituents used in drug design, significantly more so than its methoxy (-OCH₃) analogue. This increased lipophilicity, quantified by the partition coefficient (logP), can enhance a molecule's ability to cross biological membranes, including the blood-brain barrier, leading to improved absorption and distribution.[1][2]

Table 1: Comparative logP Values of Matched Molecular Pairs

| Parent Compound | R = OCH₃ (logP) | R = OCF₃ (logP) | ΔlogP (OCF₃ - OCH₃) | Reference |

| Aniline | 1.33 (p-anisidine) | 2.66 (p-trifluoromethoxyaniline) | +1.33 | [3] |

| Benzothiazole-2-amine | 1.8 (6-methoxy-2-benzothiazolamine) | 2.3 (Riluzole) | +0.5 | [4][5] |

| Phenylboronic acid | 1.28 (4-methoxyphenylboronic acid) | 2.32 (4-(trifluoromethoxy)phenylboronic acid) | +1.04 |

Electronic Effects and pKa

The strong electron-withdrawing nature of the trifluoromethoxy group can significantly impact the acidity or basicity (pKa) of nearby functional groups. This modulation can be crucial for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target interactions. For instance, the -OCF₃ group generally decreases the pKa of anilines and phenols, making them more acidic.

Table 2: Comparative pKa Values of Matched Molecular Pairs

| Parent Compound | R = OCH₃ (pKa) | R = OCF₃ (pKa) | ΔpKa (OCF₃ - OCH₃) | Reference |

| Aniline | 5.34 (p-anisidine) | 3.75 (p-trifluoromethoxyaniline) | -1.59 | [3] |

| Phenol | 10.21 (4-methoxyphenol) | 9.08 (4-(trifluoromethoxy)phenol) | -1.13 | General Data |

| Benzoic Acid | 4.47 (4-methoxybenzoic acid) | 3.69 (4-(trifluoromethoxy)benzoic acid) | -0.78 | General Data |

Metabolic Stability

One of the most significant advantages of the trifluoromethoxy group is its ability to enhance metabolic stability. The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes. Replacing a metabolically labile methoxy group with a trifluoromethoxy group can block a key site of metabolism, leading to a longer drug half-life and improved bioavailability.[1][2]

Table 3: Comparative Metabolic Stability of Matched Molecular Pairs

| Compound Pair | Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Reference |

| Representative Methoxy-substituted Drug | Shorter | Higher | [6] |

| Representative Trifluoromethoxy-substituted Drug | Longer | Lower | [6] |

| Riluzole Analog (with -OCH₃) | Not explicitly found | Not explicitly found | - |

| Riluzole (with -OCF₃) | > 60 | Low | [7] |

The Trifluoromethoxy Group as a Bioisostere

The trifluoromethoxy group is often employed as a bioisostere for the methoxy group. This substitution can maintain or improve biological activity while enhancing pharmacokinetic properties. The similar size but distinct electronic and lipophilic character of the -OCF₃ group allows for fine-tuning of a drug candidate's profile during lead optimization.

Case Study: Riluzole and the Glutamate Signaling Pathway

Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), is a prime example of a successful therapeutic agent featuring a trifluoromethoxy group. Its mechanism of action involves the modulation of glutamate neurotransmission. Riluzole is believed to inhibit the release of glutamate from presynaptic terminals and block postsynaptic glutamate receptors, thereby reducing excitotoxicity.[1][8][9]

The glutamate signaling pathway is a major excitatory pathway in the central nervous system. Overactivation of this pathway can lead to neuronal damage.

Experimental Protocols

Synthesis of 6-(Trifluoromethoxy)-2-benzothiazolamine (Riluzole)

This protocol is adapted from a common synthetic route for riluzole.[10][11]

Materials:

-

4-(Trifluoromethoxy)aniline

-

Ammonium thiocyanate

-

Potassium persulfate

-

Glacial acetic acid

-

Ethanol

-

Water

-

Ammonia solution

Procedure:

-

Suspend 4-(trifluoromethoxy)aniline (1 equivalent), ammonium thiocyanate (1.3 equivalents), and potassium persulfate (1.8 equivalents) in glacial acetic acid.

-

Stir the suspension at room temperature for 24 hours.

-

Heat the reaction mixture to 40°C and stir for an additional 2 hours to ensure completion.

-

Cool the mixture and dilute with water and ethanol.

-

Slowly add ammonia solution with stirring until the pH reaches 14 to precipitate the crude product.

-

Filter the resulting solid and dry it under vacuum.

-

For purification, recrystallize the crude product from an ethanol/water mixture.

Determination of Lipophilicity (logP) by Shake-Flask Method

This is a standard protocol for determining the octanol-water partition coefficient.[12]

Materials:

-

Test compound

-

1-Octanol (pre-saturated with buffer)

-

Phosphate buffer (pH 7.4, pre-saturated with 1-octanol)

-

Vials

-

Shaker

-

Centrifuge

-

Analytical instrument (e.g., HPLC-UV)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Add a small aliquot of the stock solution to a vial containing a known volume of phosphate buffer and 1-octanol.

-

Shake the vials for a set period (e.g., 1 hour) to allow for partitioning.

-

Centrifuge the vials to separate the aqueous and octanol phases.

-

Carefully collect aliquots from both the aqueous and octanol layers.

-

Analyze the concentration of the test compound in each phase using a suitable analytical method.

-

Calculate the logP value as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of pKa using a potentiometer.[4]

Materials:

-

Test compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) solution (for maintaining ionic strength)

-

pH meter with a calibrated electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Dissolve a known amount of the test compound in deionized water or a suitable co-solvent.

-

Add KCl solution to maintain a constant ionic strength.

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titrate the solution with the standardized acid or base, adding small increments of the titrant.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

In Vitro Metabolic Stability Assay using Liver Microsomes

This assay measures the rate of metabolism of a compound by liver enzymes.[11]

Materials:

-

Test compound

-

Pooled human liver microsomes

-

Phosphate buffer (pH 7.4)

-

NADPH regenerating system (contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (for quenching the reaction)

-

Internal standard

-

96-well plates

-

Incubator (37°C)

-

LC-MS/MS system

Procedure:

-

Prepare a working solution of the test compound in buffer.

-

In a 96-well plate, add the liver microsomes, MgCl₂, and the test compound solution.

-

Pre-incubate the plate at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding cold acetonitrile containing an internal standard.

-